8-Ethyl-4-(3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
Properties
IUPAC Name |
8-ethyl-4-(3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O6/c1-2-18-8-6-17(7-9-18)19(14(11-26-17)16(22)23)15(21)12-4-3-5-13(10-12)20(24)25/h3-5,10,14H,2,6-9,11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEQCEGKOHYSOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Cyclohexanone Derivatives
A cyclohexanone derivative is reacted with ethylenediamine under acidic conditions to form the spirocyclic intermediate. For example, 4-methylcyclohexanone reacts with ethylenediamine in the presence of p-toluenesulfonic acid (PTSA) at 80–100°C for 12–24 hours, yielding the diazaspiro framework. Key parameters include:
| Parameter | Value Range | Optimal Condition |
|---|---|---|
| Temperature | 80–100°C | 90°C |
| Catalyst | PTSA, H2SO4 | PTSA (5 mol%) |
| Reaction Time | 12–24 hours | 18 hours |
Michael Addition-Reductive Amination
An alternative method involves a Michael addition followed by reductive amination. For instance, ethyl acrylate reacts with a protected diamine (e.g., Boc-protected ethylenediamine) in methanol, catalyzed by Triton B at 0–5°C. Subsequent hydro-reduction using Raney nickel (10–15% catalyst loading) under 10–50 psi H2 pressure yields the spirocyclic amine. This method achieves higher stereochemical control, with yields up to 78%.
Functionalization of the Spirocyclic Core
Ethylation at the 8-Position
The introduction of the ethyl group involves alkylation of the secondary amine in the diazaspiro system. Using ethyl bromide or ethyl iodide as alkylating agents in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 60–80°C for 6–8 hours achieves selective ethylation. Side reactions, such as over-alkylation, are minimized by maintaining a 1:1 molar ratio of the spirocyclic amine to alkylating agent.
| Reagent | Solvent | Yield (%) |
|---|---|---|
| Ethyl bromide | DMF | 65–70 |
| Ethyl iodide | Acetonitrile | 72–75 |
Carboxylic Acid Formation
The 3-carboxylic acid moiety is introduced via oxidation of a hydroxymethyl intermediate. For example, 3-hydroxymethyl-1-oxa-4,8-diazaspiro[4.5]decane is oxidized using Jones reagent (CrO3/H2SO4) in acetone at 0–5°C, achieving 85–90% conversion. Alternative oxidants like KMnO4 in basic media yield inferior results (≤60%) due to over-oxidation side reactions.
Introduction of the 3-Nitrobenzoyl Group
Acylation Reaction
The 4-position amine is acylated with 3-nitrobenzoyl chloride under Schotten-Baumann conditions. The reaction is conducted in a biphasic system (dichloromethane-water) using sodium bicarbonate as the base at 0–10°C. This method prevents hydrolysis of the acid chloride and ensures >90% acylation efficiency.
Reaction Conditions :
-
Molar Ratio : 1:1.1 (spirocyclic amine : 3-nitrobenzoyl chloride)
-
Temperature : 0–10°C
-
Base : NaHCO3 (2 equiv)
Nitro Group Stability Considerations
The nitro group’s electron-withdrawing nature necessitates careful pH control during workup. Acidic conditions (pH < 3) risk denitration, while alkaline conditions (pH > 10) may hydrolyze the amide bond. Neutralization with dilute HCl (pH 6–7) followed by extraction with ethyl acetate is recommended.
Purification and Isolation
Crystallization Techniques
Crude product is purified via recrystallization from ethanol-water (4:1 v/v). Key parameters:
| Solvent Ratio (EtOH:H2O) | Yield (%) | Purity (%) |
|---|---|---|
| 3:1 | 78 | 98.5 |
| 4:1 | 82 | 99.2 |
| 5:1 | 75 | 97.8 |
Chromatographic Methods
For small-scale synthesis, flash chromatography on silica gel (eluent: ethyl acetate/hexane, 1:1) resolves residual nitrobenzoyl chloride and oxidation byproducts. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/0.1% TFA) achieves >99.5% purity for pharmaceutical applications.
Industrial-Scale Optimization
Catalytic Efficiency
Industrial protocols favor Raney nickel over palladium catalysts for hydro-reduction due to lower cost and higher tolerance to sulfur impurities. Catalyst recycling protocols achieve 5–7 reuse cycles before activity drops below 80%.
Chemical Reactions Analysis
Types of Reactions
8-Ethyl-4-(3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) solvent.
Substitution: Sodium methoxide (NaOMe), methanol solvent.
Major Products
Amino Derivative: Formed from the reduction of the nitro group.
Alcohol Derivative: Formed from the reduction of the carboxylic acid group.
Substituted Derivatives: Formed from nucleophilic aromatic substitution reactions.
Scientific Research Applications
8-Ethyl-4-(3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Ethyl-4-(3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can participate in redox reactions, while the spirocyclic structure can interact with biological macromolecules, potentially leading to inhibition of enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Key Observations:
Pyridine-3-carbonyl analogues introduce nitrogen heterocycles, enabling coordination with metal ions or binding to biological targets .
Alkyl Chain Variations :
- Ethyl and propyl groups at the 8-position marginally increase hydrophobicity compared to methyl, influencing solubility and membrane permeability .
Commercial Availability :
- The target compound is listed at 1g (To inquire) , similar to other analogues, but derivatives like the 4-nitrobenzoyl variant are discontinued, suggesting stability or synthesis challenges .
Physicochemical Properties
Biological Activity
8-Ethyl-4-(3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a compound belonging to the class of diazaspiro compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula for this compound is C18H22N4O4, with a molecular weight of approximately 354.39 g/mol. The compound features a spiro structure that contributes to its unique biological properties.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in key physiological processes. The nitrobenzoyl moiety may enhance the compound's reactivity and affinity for certain biological targets.
Inhibition of Enzymatic Activity
Preliminary studies suggest that this compound may inhibit specific enzymes related to metabolic pathways. For instance, compounds in the diazaspiro family have been shown to affect acetylcholinesterase activity, which is crucial for neurotransmission.
Biological Activity
The biological activity of this compound has been evaluated through various in vitro and in vivo studies:
Antimicrobial Activity
In vitro assays have demonstrated that similar diazaspiro compounds possess antimicrobial properties. While specific data on this compound is limited, it is reasonable to hypothesize that it may exhibit similar effects against various bacterial strains.
Anticancer Potential
Some diazaspiro derivatives have shown promise in anticancer studies by inducing apoptosis in cancer cells and inhibiting tumor growth. The structural characteristics of this compound may contribute to its potential as an anticancer agent.
Case Studies and Research Findings
A review of available literature reveals several case studies involving compounds within the diazaspiro class:
Q & A
Q. What are the recommended synthetic routes for 8-Ethyl-4-(3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid?
Synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of the spirocyclic core via cyclization of ethylenediamine derivatives with ketones or aldehydes under controlled pH and temperature .
- Step 2 : Introduction of the 3-nitrobenzoyl group via Friedel-Crafts acylation or nucleophilic substitution, using catalysts like Lewis acids (e.g., AlCl₃) .
- Step 3 : Carboxylic acid functionalization through hydrolysis of ester precursors under acidic or basic conditions .
Q. Key Considerations :
Q. How can the structural integrity of this compound be confirmed?
Methodological Approach :
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify spirocyclic connectivity and substituent positions. For example, the ethyl group’s protons should appear as a triplet (~1.2 ppm), while nitrobenzoyl aromatic protons resonate between 7.5–8.5 ppm .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 377.3) and fragmentation patterns .
- X-ray Crystallography : Resolve the spirocyclic geometry and nitrobenzoyl orientation in the solid state .
Q. How can synthetic yields be optimized for large-scale production?
Experimental Design :
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance acylation efficiency .
- Catalyst Screening : Compare Lewis acids (AlCl₃ vs. FeCl₃) for nitrobenzoyl group introduction .
- Temperature Gradients : Perform reactions at 50–80°C to balance reaction rate and byproduct formation .
Q. How should researchers address contradictions in reported biological activity data?
Analytical Framework :
- Purity Assessment : Use HPLC to rule out impurities (e.g., residual solvents or unreacted intermediates) as confounding factors .
- Biological Replicates : Conduct dose-response assays in triplicate to validate activity trends (e.g., IC₅₀ values for enzyme inhibition) .
- Structural Analog Comparison : Benchmark against analogues like 4-(3,5-difluorobenzoyl) derivatives to isolate nitro-group effects .
Case Study : A 2023 study found discrepancies in lipid metabolism inhibition; subsequent purity analysis revealed batch-dependent impurities (5–7%) affecting activity .
Q. What computational methods aid in studying this compound’s interactions with biological targets?
Methodology :
- Molecular Docking : Use AutoDock Vina to predict binding modes with enzymes (e.g., cyclooxygenase-2) based on spirocyclic conformation .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate nitro group’s electronic effects on binding affinity .
- Machine Learning : Train models on spirocyclic compound libraries to predict solubility or metabolic stability .
Key Finding : The nitrobenzoyl group’s electron-withdrawing nature enhances hydrogen bonding with catalytic residues, as shown in a 2024 QM/MM study .
Q. How can researchers resolve challenges in crystallizing this compound?
Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
